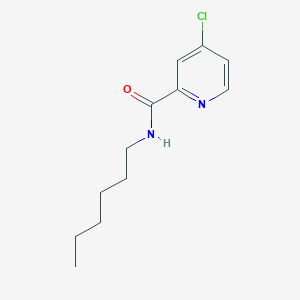
4-chloro-N-hexylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-hexylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the fourth position, a hexyl chain attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hexylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine-2-carboxylic acid and hexylamine.
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with hexylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-hexylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of oxidized products such as pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of 4-chloropyridine-2-carboxylic acid and hexylamine.
Scientific Research Applications
4-chloro-N-hexylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-hexylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the hexyl chain can influence the compound’s binding affinity and selectivity towards its targets. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylpyridine-2-carboxamide
- 4-chloro-N-ethylpyridine-2-carboxamide
- 4-chloro-N-propylpyridine-2-carboxamide
Uniqueness
4-chloro-N-hexylpyridine-2-carboxamide is unique due to the presence of the hexyl chain, which can impart distinct physicochemical properties compared to its shorter-chain analogs. The longer alkyl chain may enhance the compound’s lipophilicity, potentially affecting its solubility, membrane permeability, and overall biological activity.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-chloro-N-hexylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17ClN2O/c1-2-3-4-5-7-15-12(16)11-9-10(13)6-8-14-11/h6,8-9H,2-5,7H2,1H3,(H,15,16) |
InChI Key |
VYTKKQDGZFVGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















